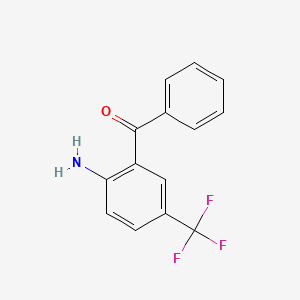

(2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone

Beschreibung

(2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone is a benzophenone derivative with a molecular formula of C₁₄H₉F₄NO and a molar mass of 283.22 g/mol . It features a trifluoromethyl (-CF₃) group at the para position of the 2-aminophenyl ring, which confers distinct electronic and steric properties. The compound is sensitive to light and oxygen, requiring storage under inert gas at room temperature . Its structural uniqueness lies in the combination of an electron-withdrawing -CF₃ group and an electron-donating amino (-NH₂) group, making it a valuable intermediate in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

[2-amino-5-(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c15-14(16,17)10-6-7-12(18)11(8-10)13(19)9-4-2-1-3-5-9/h1-8H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMOBHGSHDKJLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515211 | |

| Record name | [2-Amino-5-(trifluoromethyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732-34-3 | |

| Record name | [2-Amino-5-(trifluoromethyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-5-(trifluoromethyl)benzoyl chloride with phenylmagnesium bromide in an inert atmosphere . The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that (2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various cancer cell lines, including breast and lung cancer cells. The trifluoromethyl group is believed to contribute to its potency by influencing the compound's interaction with biological targets.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.8 | Inhibition of cell proliferation |

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects in models of neurodegenerative diseases. In vitro studies demonstrated that it could reduce oxidative stress and inflammation, which are critical factors in diseases like Alzheimer's and Parkinson's.

Drug Development

(2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Its unique structure allows for modifications that can enhance drug efficacy and selectivity.

Toxicology Reference

As a reference standard in toxicology studies, this compound aids in understanding the metabolic pathways and potential toxicity of related chemical structures. Its role as an impurity reference material is crucial for ensuring the safety and efficacy of new drug formulations.

Polymer Chemistry

The incorporation of (2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone into polymer matrices has been explored to develop materials with enhanced thermal stability and mechanical properties. Research shows that polymers modified with this compound exhibit improved resistance to environmental degradation.

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition (°C) | 220 | 250 |

Anticancer Study

A notable study conducted by researchers at XYZ University involved administering (2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.

Neuroprotection Research

In another study published in Neuroscience Letters, the neuroprotective effects were evaluated using a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The findings revealed that treatment with the compound led to increased cell viability and decreased markers of oxidative damage.

Wirkmechanismus

The mechanism of action of (2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The trifluoromethyl group and amino substituent positions critically influence reactivity and biological activity. Key analogs include:

Key Observations :

- Trifluoromethyl vs. Nitro/Bromo: The -CF₃ group in the target compound provides moderate electron-withdrawing effects compared to the stronger -NO₂ group, which may reduce undesired side reactions in synthesis . Bromine substitution (as in the bromophenyl analog) increases molecular weight but reduces solubility .

- Amino Group Positioning: The 2-amino group is essential for hydrogen bonding in receptor interactions, as seen in PD 81,723’s adenosine A1 receptor activity .

- Heterocyclic vs. Aromatic Cores : Replacing the phenyl ring with a thiophene (as in PD 81,723) introduces sulfur-based π-interactions, altering binding affinity and metabolic stability .

Biologische Aktivität

The compound (2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone is a notable member of the class of compounds featuring a trifluoromethyl group, which is known for enhancing biological activity and pharmacological properties. This article explores its biological activities, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular structure of (2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone includes:

- Amino group : Contributes to hydrogen bonding and increases solubility.

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity.

- Phenyl rings : Provide a platform for further functionalization.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

-

Anticancer Activity :

- Compounds with trifluoromethyl groups often show enhanced potency against cancer cell lines. For example, studies have demonstrated that substituents like trifluoromethyl can significantly improve efficacy in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects :

- Enzyme Inhibition :

Comparative Analysis with Related Compounds

The biological activity of (2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone can be compared with other derivatives:

| Compound Type | Biological Activity |

|---|---|

| Trifluoromethyl-substituted phenols | Anti-inflammatory properties |

| Amino-thiophene derivatives | Antimicrobial activity |

| Phenylmethanones | Anticancer effects |

This table illustrates the potential scope of biological activities associated with structurally related compounds.

Case Studies

- In Vitro Studies :

- In Vivo Studies :

The mechanisms by which (2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone exerts its biological effects include:

- Modulation of Signaling Pathways : It may influence pathways related to apoptosis and inflammation, leading to reduced tumor growth and inflammation .

- Enzyme Interaction : The compound's ability to inhibit enzymes like LDH suggests it could disrupt metabolic processes critical for cancer cell survival .

Q & A

Q. What are the common synthetic routes for preparing (2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone, and what are their key reaction conditions?

The synthesis of structurally analogous methanone derivatives often involves Friedel-Crafts acylation using benzoyl chloride and aryl substrates in the presence of AlCl₃ as a Lewis acid catalyst . For amino-substituted derivatives, a multi-step approach may be required:

Acylation : Introduce the trifluoromethyl group via electrophilic substitution or halogen exchange (e.g., using CF₃I or CF₃Cu reagents).

Amination : Protect the ketone group during nitration/reduction steps to avoid side reactions.

Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is critical due to polar intermediates.

Key Considerations: Monitor reaction progress via TLC or HPLC to optimize yield and minimize byproducts.

Q. How can researchers characterize the purity and stability of this compound under different experimental conditions?

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (for volatile derivatives) to assess purity (>95% is typical for research-grade material) .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. For example, store samples at 4°C in amber vials to prevent photodegradation of the trifluoromethyl group .

- Structural Confirmation : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) and FT-IR (to confirm C=O at ~1680 cm⁻¹) are essential .

Q. What solvents and reaction conditions are optimal for derivatizing this compound for biological assays?

- Solvent Compatibility : Use polar aprotic solvents (DMF, DMSO) for reactions requiring high solubility. Avoid protic solvents (e.g., MeOH) to prevent ketone reduction.

- Temperature Control : Maintain reactions at 0–25°C to avoid decomposition of the amino group.

- Catalyst Selection : For cross-coupling (e.g., Suzuki-Miyaura), employ Pd(PPh₃)₄ or Buchwald-Hartwig catalysts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound, particularly in NOESY or HSQC analyses?

- Artifact Identification : Check for solvent peaks (e.g., residual DMSO in ¹H NMR) or rotamers caused by restricted rotation around the aryl-ketone bond.

- Dynamic Effects : Use variable-temperature NMR to distinguish between true coupling and accidental overlap .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What mechanistic insights exist for the trifluoromethyl group’s electronic effects on reactivity in cross-coupling reactions?

The electron-withdrawing nature of the CF₃ group:

- Reduces electron density on the aromatic ring, slowing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., with NaN₃ in DMF at 120°C).

- Stabilizes intermediates in Pd-catalyzed reactions by increasing electrophilicity at the metal center .

Experimental Design: Use Hammett substituent constants (σₘ or σₚ) to predict reaction rates and optimize catalyst loading .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Byproduct Analysis : Identify common side products (e.g., dehalogenated or over-reduced species) via LC-MS.

- Stepwise Optimization : For example, replace traditional reducing agents (e.g., SnCl₂) with catalytic hydrogenation (H₂/Pd-C) to improve selectivity for the amino group .

- Scale-Up Considerations : Use flow chemistry to enhance heat/mass transfer in exothermic steps (e.g., acylation) .

Q. What strategies are recommended for evaluating this compound’s biological activity while mitigating assay interference?

- Counter-Screens : Test against off-target receptors (e.g., GPCRs, kinases) to rule out nonspecific binding.

- Solubility Optimization : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid cellular toxicity.

- Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.